3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde
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Overview
Description
3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[310]hexane-1-carbaldehyde is a complex organic compound that features a bicyclic structure with a sulfonyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the intramolecular cyclopropanation of alkenes with aldehydes using a Cu(I)/secondary amine cooperative catalyst . This method allows for the efficient construction of the bicyclic skeleton with high stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid.
Reduction: 3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis due to its unique bicyclic structure.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity to target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but may have different functional groups.
Sulfonyl-containing compounds: Compounds with sulfonyl groups that exhibit similar reactivity patterns.
Uniqueness
3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde is unique due to the combination of its bicyclic structure, sulfonyl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research .
Properties
Molecular Formula |
C19H19NO3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde |
InChI |
InChI=1S/C19H19NO3S/c1-14-7-9-16(10-8-14)24(22,23)20-11-17-18(19(17,12-20)13-21)15-5-3-2-4-6-15/h2-10,13,17-18H,11-12H2,1H3 |
InChI Key |
HVIJWZKZXBCYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C3(C2)C=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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